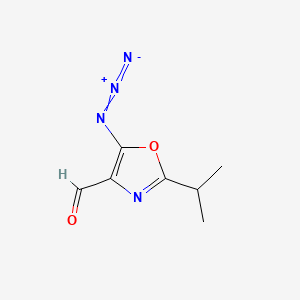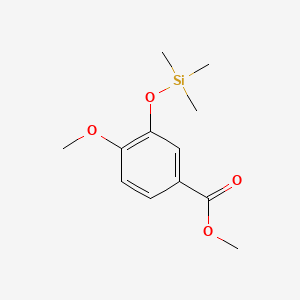![molecular formula C7H12ClNO3 B13816425 2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)
2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid is an organic compound with the molecular formula C6H11ClNO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-chloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the carboxylic acid is replaced by the chloroacetyl group. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Substitution Products: N-substituted derivatives
Hydrolysis Products: Carboxylic acids, chloroacetic acid
Oxidation Products: Ketones
Reduction Products: Alcohols
Aplicaciones Científicas De Investigación
2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Chloroacetic Acid: Similar in structure but lacks the methylamino group.
2-Chloro-N-methylacetamide: Contains a similar chloroacetyl group but differs in the rest of the structure.
N-Chloroacetylamino Acids: Compounds with similar functional groups but different backbone structures.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C7H12ClNO3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
2-[(2-chloroacetyl)-methylamino]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-7(2,6(11)12)9(3)5(10)4-8/h4H2,1-3H3,(H,11,12) |
Clave InChI |
LJIILLPMVHNTNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)N(C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)













